molecular formula C11H15NO B15207069 (R)-3-(2-methoxyphenyl)pyrrolidine

(R)-3-(2-methoxyphenyl)pyrrolidine

Cat. No.: B15207069
M. Wt: 177.24 g/mol
InChI Key: LDHSRVLRYZPWRD-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(2-Methoxyphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(2-methoxyphenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and ®-pyrrolidine.

    Reaction Conditions: The key step involves the condensation of 2-methoxybenzaldehyde with ®-pyrrolidine under acidic or basic conditions to form the desired product. The reaction is usually carried out in a suitable solvent such as ethanol or methanol.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure ®-3-(2-methoxyphenyl)pyrrolidine.

Industrial Production Methods: In an industrial setting, the production of ®-3-(2-methoxyphenyl)pyrrolidine may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and product purity.

    Automation: Implementing automated systems for reaction monitoring and control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: ®-3-(2-Methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation Products: Corresponding ketones or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

®-3-(2-Methoxyphenyl)pyrrolidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors in the body to modulate their activity.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.

    Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

    ®-3-(2-Hydroxyphenyl)pyrrolidine: Similar structure with a hydroxy group instead of a methoxy group.

    ®-3-(2-Chlorophenyl)pyrrolidine: Contains a chlorine atom in place of the methoxy group.

    ®-3-(2-Methylphenyl)pyrrolidine: Features a methyl group instead of a methoxy group.

Uniqueness: ®-3-(2-Methoxyphenyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group influences its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(3R)-3-(2-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H15NO/c1-13-11-5-3-2-4-10(11)9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3/t9-/m0/s1

InChI Key

LDHSRVLRYZPWRD-VIFPVBQESA-N

Isomeric SMILES

COC1=CC=CC=C1[C@H]2CCNC2

Canonical SMILES

COC1=CC=CC=C1C2CCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.